molecular formula C10H14FN B8588346 2-Fluoro-5-neopentylpyridine

2-Fluoro-5-neopentylpyridine

Cat. No. B8588346
M. Wt: 167.22 g/mol
InChI Key: QBGYCAFIOIUMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-neopentylpyridine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-neopentylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-neopentylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-2-fluoropyridine

InChI

InChI=1S/C10H14FN/c1-10(2,3)6-8-4-5-9(11)12-7-8/h4-5,7H,6H2,1-3H3

InChI Key

QBGYCAFIOIUMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CN=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cooled (−78° C.) solution of (1s,5s)-9-methoxy-9-bora-bicyclo[3.3.1]nonane (260 ml, 260 mmol) in THF (200 ml) was added neopentylmagnesium chloride (260 ml, 260 mmol) drop-wise. The mixture slowly warmed to RT and stirred for 3 h. The white solid was filtered off and washed thoroughly with pentane. The filtrate was concentrated to give the light yellow oil. This residue was diluted with p-dioxane (300 ml) and to this was added 5-bromo-2-fluoropyridine (35.20 g, 200 mmol), (Ph3P)4Pd (9.7 g, 8.4 mmol), and 5 N NaOH (168 ml, 838 mmol). The resulting reaction mixture was heated at 95° C. in 16 h. The mixture was cooled and added 5 N HCl (168 ml) and the reaction was stirred for 1 h and extracted with ether (3×). The organic layers were washed with brine, dried over MgSO4, concentrated and purified by ISCO (5% EtOAc/Hexanes) to give the light yellow oil. MS (m+1): 168.2.
[Compound]
Name
(1s,5s)-9-methoxy-9-bora-bicyclo[3.3.1]nonane
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
35.2 g
Type
reactant
Reaction Step Three
Name
Quantity
168 mL
Type
reactant
Reaction Step Three
Quantity
9.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
168 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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